molecular formula C7H13BrO3 B14634534 Acetic acid;4-bromo-3-methylbut-2-en-1-ol CAS No. 55311-87-0

Acetic acid;4-bromo-3-methylbut-2-en-1-ol

Cat. No.: B14634534
CAS No.: 55311-87-0
M. Wt: 225.08 g/mol
InChI Key: SHJHCRCMOUYOTL-UHFFFAOYSA-N
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Description

Acetic acid;4-bromo-3-methylbut-2-en-1-ol is an organic compound with the molecular formula C6H11BrO2 It is a derivative of butenol, featuring a bromine atom and a methyl group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4-bromo-3-methylbut-2-en-1-ol typically involves the bromination of 3-methylbut-2-en-1-ol. This reaction can be carried out using bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions . The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of the butenol.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4-bromo-3-methylbut-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products

    Substitution: Formation of alcohols, amines, or ethers.

    Elimination: Formation of alkenes.

    Oxidation: Formation of aldehydes or ketones.

Scientific Research Applications

Acetic acid;4-bromo-3-methylbut-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;4-bromo-3-methylbut-2-en-1-ol involves its interaction with various molecular targets. The bromine atom and the double bond in the molecule make it reactive towards nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. These interactions can affect biological pathways and processes, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;4-bromo-3-methylbut-2-en-1-ol is unique due to the presence of both a bromine atom and an acetic acid group in its structure

Properties

CAS No.

55311-87-0

Molecular Formula

C7H13BrO3

Molecular Weight

225.08 g/mol

IUPAC Name

acetic acid;4-bromo-3-methylbut-2-en-1-ol

InChI

InChI=1S/C5H9BrO.C2H4O2/c1-5(4-6)2-3-7;1-2(3)4/h2,7H,3-4H2,1H3;1H3,(H,3,4)

InChI Key

SHJHCRCMOUYOTL-UHFFFAOYSA-N

Canonical SMILES

CC(=CCO)CBr.CC(=O)O

Origin of Product

United States

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